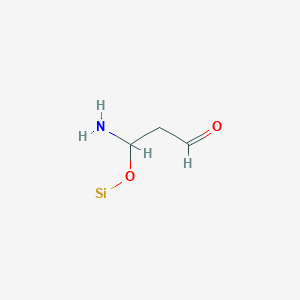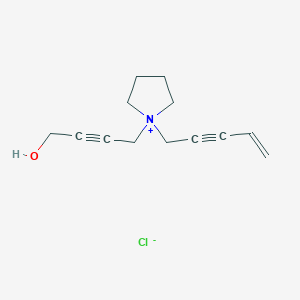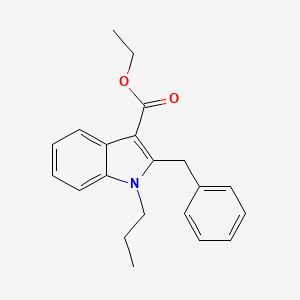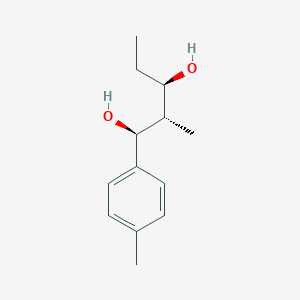
CID 78067715
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78067715” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “CID 78067715” involves several steps, including the selection of appropriate starting materials and the application of specific reaction conditions. One common synthetic route may involve the use of a Friedel-Crafts reaction, amidation, reduction, and protection reactions to achieve the desired product . Each step requires careful control of temperature, pressure, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of the compound with the identifier “this compound” may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and large-scale output.
Analyse Des Réactions Chimiques
Types of Reactions
The compound with the identifier “CID 78067715” can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving the compound with the identifier “this compound” typically require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require the presence of a solvent like tetrahydrofuran and a reducing agent. Substitution reactions often occur in the presence of catalysts or under reflux conditions to ensure complete conversion.
Major Products Formed
The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
The compound with the identifier “CID 78067715” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development and its effects on specific molecular targets.
Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which the compound with the identifier “CID 78067715” exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the compound’s structure and the context of its application, whether in a biological system or a chemical reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
The compound with the identifier “CID 78067715” can be compared to other similar compounds based on its structure and reactivity. Similar compounds may include those with analogous functional groups or similar molecular frameworks. Examples of similar compounds include those identified through PubChem’s 2-D and 3-D similarity searches .
Uniqueness
What sets the compound with the identifier “this compound” apart from similar compounds is its specific combination of functional groups and its unique reactivity profile. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed in closely related compounds.
Propriétés
Formule moléculaire |
C3H6NO2Si |
|---|---|
Poids moléculaire |
116.17 g/mol |
InChI |
InChI=1S/C3H6NO2Si/c4-3(6-7)1-2-5/h2-3H,1,4H2 |
Clé InChI |
WIACSPUCRAPTLC-UHFFFAOYSA-N |
SMILES canonique |
C(C=O)C(N)O[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)


methanone](/img/structure/B14199972.png)
